(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Overview
Description
(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane is a complex organic compound characterized by its unique tricyclic structure and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves multiple steps, including the formation of the tricyclic core and the introduction of the prop-2-ynoxymethyl group. Common synthetic routes may involve the use of starting materials such as tetrahydrofuran derivatives and propargyl alcohol. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like column chromatography and recrystallization are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions may result in the formation of new ether derivatives .
Scientific Research Applications
(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of (1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation, which share some structural similarities.
Uniqueness
(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its tricyclic structure and multiple ether linkages, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-6-7-16-9-15-12(20-14(4,5)21-15)11-10(8-17-15)18-13(2,3)19-11/h1,10-12H,7-9H2,2-5H3/t10-,11-,12+,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQBHLMWTUHUGC-FJJYHAOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COCC#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COCC#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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